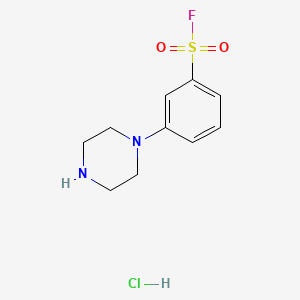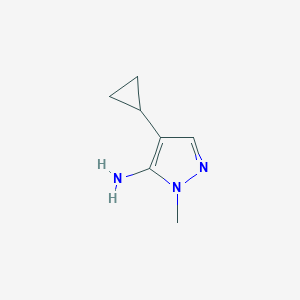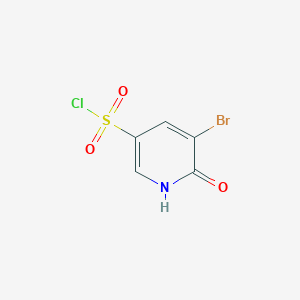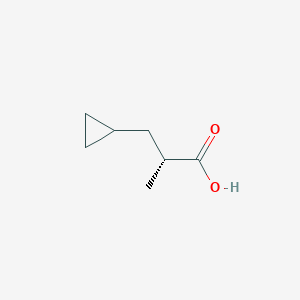![molecular formula C12H18F3NO3 B13459643 8-Methoxy-2-azadispiro[3.1.3^{6}.1^{4}]decane, trifluoroacetic acid](/img/structure/B13459643.png)
8-Methoxy-2-azadispiro[3.1.3^{6}.1^{4}]decane, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-2-azadispiro[3.1.3{6}.1{4}]decane; trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its azadispiro structure, which involves a nitrogen atom integrated into a spirocyclic framework, and the presence of trifluoroacetic acid, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-2-azadispiro[3.1.3{6}.1{4}]decane typically involves multiple steps, starting from simpler organic precursors. The key steps often include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the methoxy group via methylation reactions.
- Incorporation of the nitrogen atom through amination reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include:
- Use of high-pressure reactors to facilitate cyclization.
- Employment of catalysts to enhance reaction rates.
- Implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
- Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
- Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
- Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound’s potential interactions with biomolecules are of interest. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: In medicine, the compound’s pharmacological properties are explored. It may have potential as a therapeutic agent for certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism by which 8-methoxy-2-azadispiro[3.1.3{6}.1{4}]decane exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The presence of trifluoroacetic acid may enhance the compound’s stability and reactivity, influencing its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds::
- 2-azadispiro[3.1.3{6}.1{4}]decane: This compound shares the spirocyclic core but lacks the methoxy group and trifluoroacetic acid.
- 2-oxa-8-azadispiro[3.1.3{6}.1{4}]decane: This compound has an oxygen atom in the spirocyclic structure, which can alter its reactivity and properties.
Uniqueness: 8-methoxy-2-azadispiro[3.1.3{6}.1{4}]decane; trifluoroacetic acid is unique due to the combination of its methoxy group, azadispiro structure, and the presence of trifluoroacetic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H18F3NO3 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-methoxy-8-azadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H17NO.C2HF3O2/c1-12-8-2-9(3-8)4-10(5-9)6-11-7-10;3-2(4,5)1(6)7/h8,11H,2-7H2,1H3;(H,6,7) |
InChI Key |
IVYBWNFPQIQPBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)CC3(C2)CNC3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
![6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)





![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13459613.png)
![lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13459619.png)

![6-Cbz-1-oxa-6-azaspiro[3.4]octane](/img/structure/B13459627.png)

![rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13459636.png)
